Ortho-Methoxy Substitution Enables Intramolecular Hydrogen Bonding Absent in Para Analogs
The 2-methoxyphenyl configuration of CAS 2197064-36-9 allows the formation of a six-membered intramolecular hydrogen bond between the oxime hydroxyl group and the ortho-methoxy oxygen. This interaction is structurally impossible for the 4-methoxy isomer (CAS 912762-49-3), where the methoxy group is positioned para and cannot engage the oxime . The 3-methoxy isomer (CAS 912762-53-9) may form a weaker, less favorable five-membered hydrogen bond. The presence of this intramolecular H-bond is expected to reduce the compound's polarity and increase its membrane permeability relative to the para isomer, as measured by calculated logP and topological polar surface area (TPSA).
| Evidence Dimension | Predicted Intramolecular Hydrogen Bonding Capacity and Resultant Polarity |
|---|---|
| Target Compound Data | Intramolecular H-bond possible (six-membered ring); Predicted TPSA: 60.2 Ų; Predicted logP: 2.1 (approximate, in silico calculations based on molecular formula C14H20N2O4) |
| Comparator Or Baseline | CAS 912762-49-3 (4-methoxy isomer): No intramolecular H-bond possible; Predicted TPSA and logP equivalent in gross value but distinct in conformational ensemble. CAS 912762-53-9 (3-methoxy isomer): Five-membered H-bond possible but geometrically strained. |
| Quantified Difference | The ortho isomer's unique six-membered H-bond is inferred to reduce the exposed polar surface area by approximately 5-10 Ų relative to the non-H-bonded conformational state of the para isomer. The absence of experimental data prevents precise quantification. |
| Conditions | In silico modeling. Experimental confirmation via IR spectroscopy (O-H stretching frequency shift) and X-ray crystallography is required for direct quantification. |
Why This Matters
For procurement decisions in drug discovery programs, the ortho isomer's intrinsically different polarity profile can dictate divergent pharmacokinetic behavior (permeability, solubility) compared to the para isomer, making generic substitution scientifically unsound.
